molecular formula C11H20INO2 B1374885 1-N-Boc-4-iodo-azepane CAS No. 1394839-99-6

1-N-Boc-4-iodo-azepane

Cat. No.: B1374885
CAS No.: 1394839-99-6
M. Wt: 325.19 g/mol
InChI Key: JQFSVNKXRCIGOH-UHFFFAOYSA-N
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Description

1-N-Boc-4-iodo-azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group and an iodine atom attached to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-iodoazepane-1-carboxylate typically involves the iodination of an azepane derivative. One common method is the reaction of 4-azepanone with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in the presence of a base like sodium hydroxide. The resulting 4-iodoazepanone is then treated with tert-butyl chloroformate to form tert-butyl 4-iodoazepane-1-carboxylate .

Industrial Production Methods

Industrial production of tert-butyl 4-iodoazepane-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-N-Boc-4-iodo-azepane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the iodine atom and form the corresponding azepane derivative.

    Oxidation Reactions: The azepane ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed in acidic or basic media.

Major Products Formed

    Substitution: Products include various azepane derivatives with different substituents replacing the iodine atom.

    Reduction: The major product is the deiodinated azepane derivative.

    Oxidation: Products may include azepane derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

1-N-Boc-4-iodo-azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-iodoazepane-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodine atom and the tert-butyl ester group can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-iodopiperidine-1-carboxylate: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane ring.

    1-N-Boc-4-iodo-azepane: Another azepane derivative with different substituents on the ring.

Uniqueness

This compound is unique due to its specific combination of a seven-membered azepane ring, an iodine atom, and a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl 4-iodoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFSVNKXRCIGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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